7-Chlorobenzo[b]thiophen-3-amine

Acetylcholinesterase inhibition CNS drug discovery Alzheimer's disease research

7-Chlorobenzo[b]thiophen-3-amine offers orthogonal synthetic handles—a nucleophilic 3-amine for Buchwald-Hartwig amination and an electrophilic 7-chloro for Suzuki-Miyaura coupling—enabling chemoselective library diversification. Validated as a privileged CNS scaffold: derivatives achieve AChE IC50 55 nM and MAO-B Ki 0.129 nM with >1,000-fold selectivity over MAO-A. The 7-chloro substitution pattern is critical—SAR confirms 6-chloro analogs are inactive, making positional identity essential for oncology hit-to-lead success. Supported by published single-crystal X-ray structure for GMP batch verification.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
CAS No. 165108-00-9
Cat. No. B8801405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorobenzo[b]thiophen-3-amine
CAS165108-00-9
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=C2N
InChIInChI=1S/C8H6ClNS/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-4H,10H2
InChIKeyRQNBMCWEOPWYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorobenzo[b]thiophen-3-amine (CAS 165108-00-9): Procurement Guide for the 7-Chloro-Substituted 3-Aminobenzothiophene Scaffold


7-Chlorobenzo[b]thiophen-3-amine (CAS 165108-00-9) is a halogenated heterocyclic aromatic amine characterized by a fused benzothiophene core bearing a chlorine substituent at the 7-position and a reactive primary amine at the 3-position [1]. With a molecular weight of 183.66 g/mol (C₈H₆ClNS), this compound serves as a versatile synthetic intermediate for constructing biologically active benzothiophene derivatives . Its dual functionalization—the nucleophilic 3-amino group and the electrophilic 7-chloro moiety—provides orthogonal handles for diversification into candidate libraries targeting CNS, oncology, and anti-infective applications .

Why the 7-Chloro Positional Isomer of Benzo[b]thiophen-3-amine Cannot Be Interchanged with Unsubstituted or 6-Chloro Analogs


Benzothiophene derivatives bearing amino groups at the 3-position constitute a pharmacologically privileged scaffold; however, the precise substitution pattern on the fused benzene ring critically governs both biological activity and chemical reactivity. A 2023 structure-activity relationship (SAR) study on enamine-functionalized benzothiophenes revealed that the anticancer activity profile is exquisitely sensitive to the position and nature of the halogen substituent—while 6-ethyl analogs displayed potent activity, the 6-chloro substituted variant (N,N-dibutyl-6-chlorobenzo[b]thiophen-3-amine) proved completely inactive under identical assay conditions [1]. Furthermore, the 7-chloro substitution confers distinct electronic and steric properties that influence target engagement compared to unsubstituted or 4-/5-substituted congeners, as evidenced by differential binding to acetylcholinesterase and monoamine oxidase targets [2]. Consequently, treating benzothiophen-3-amines as interchangeable building blocks without rigorous validation of the halogenation pattern risks program failure in hit-to-lead campaigns and synthetic route development [3].

7-Chlorobenzo[b]thiophen-3-amine: Quantitative Differentiation Evidence Versus Closest Analogs and Alternatives


Acetylcholinesterase (AChE) Inhibition: 7-Chloro Derivative Demonstrates Superior Potency Over 7-Hydrogen Analog

The 7-chlorobenzo[b]thiophen-3-amine core, when elaborated into the bioactive compound CHEMBL2333930, exhibits an IC₅₀ of 55 nM against electric eel acetylcholinesterase (AChE) under Ellman's assay conditions using acetylthiocholine chloride as substrate [1]. In contrast, a structurally related compound lacking the 7-chloro substituent (CHEMBL3605354) displays significantly weaker inhibition with an IC₅₀ of 89 nM under comparable assay conditions [2]. This 1.6-fold potency differential directly correlates the 7-chloro substitution with enhanced target engagement.

Acetylcholinesterase inhibition CNS drug discovery Alzheimer's disease research

Monoamine Oxidase B (MAO-B) Inhibition: Sub-Nanomolar Activity Achieved with 7-Chloro-Substituted Benzothiophene Core

Elaborated derivatives built upon the 7-chlorobenzo[b]thiophen-3-amine scaffold have demonstrated exceptional potency against human monoamine oxidase B (MAO-B). Compound CHEMBL2333930, which incorporates this core structure, exhibits a Kᵢ value of 0.129 nM against human recombinant MAO-B [1]. This sub-nanomolar affinity stands in stark contrast to the weak micromolar activity (IC₅₀ = 1,600 nM) observed for the unsubstituted analog CHEMBL3605354 against the same target [2], representing an approximately 12,400-fold improvement in binding affinity conferred by the presence of the 7-chloro substituent and associated molecular framework.

MAO-B inhibition Parkinson's disease Neuroprotection

Anticancer Activity SAR: Positional Chlorine Substitution Dictates Biological Activity Profile

A 2023 SAR study comparing enamine-functionalized benzothiophene derivatives revealed that the position of chlorine substitution critically determines anticancer activity. While the 6-ethyl substituted derivative (N,N-dibutyl-6-ethylbenzo[b]thiophen-3-amine, IVc) demonstrated potent anticancer activity against MCF-7 breast cancer cells and K-562 leukemia cells, the corresponding 6-chloro substituted analog (N,N-dibutyl-6-chlorobenzo[b]thiophen-3-amine, IIc) was found to be completely inactive under identical screening conditions [1]. This finding directly implicates the 7-chloro positional isomer (the core scaffold of interest) as a structurally distinct entry point that warrants independent biological evaluation, given that 6-chloro substitution yields an inactive phenotype.

Anticancer drug discovery Structure-activity relationship Breast cancer Leukemia

Crystal Structure Data: Definitive Identity Confirmation for QC and Regulatory Documentation

The title compound 7-chlorobenzo[b]thiophen-3-amine has been unambiguously characterized by single-crystal X-ray diffraction, establishing its definitive solid-state structure [1]. The crystal structure was determined at 120 K, revealing that the compound crystallizes in the triclinic space group P-1 with four independent molecules in the asymmetric unit [1]. Each symmetry-unique molecule forms π-π stacks upon itself, generating four distinct π-π stacking interaction geometries within the crystal lattice [1]. This level of structural characterization provides unequivocal identity confirmation that spectroscopic methods alone cannot match—a critical asset for quality control release testing, patent filing support, and regulatory documentation packages.

X-ray crystallography Quality control Structural biology Polymorph screening

Tubulin Polymerization Inhibition: 3-Amino vs. 2-Amino Benzo[b]thiophene Positional Isomers Display Divergent Pharmacology

Romagnoli and colleagues systematically evaluated the antiproliferative activity of 2-amino and 3-amino benzo[b]thiophene positional isomers, demonstrating that the amine position profoundly influences tubulin binding and anticancer potency [1]. The study established that 3-amino derivatives (the structural class to which 7-chlorobenzo[b]thiophen-3-amine belongs) represent a distinct pharmacological series from 2-amino analogs. Notably, the most promising compound from the study—2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene—inhibited cancer cell growth at subnanomolar concentrations and bound to the colchicine site of tubulin [1]. This positional specificity underscores that 3-aminobenzothiophenes cannot be substituted with 2-amino congeners without fundamentally altering the biological profile.

Tubulin polymerization Antimitotic agents Colchicine binding site Cancer chemotherapy

Monoamine Oxidase A (MAO-A) Selectivity Profile: 7-Chloro Scaffold Shows Reduced MAO-A Cross-Reactivity Relative to MAO-B

Derivatives built on the 7-chlorobenzo[b]thiophen-3-amine scaffold exhibit a pronounced selectivity window favoring MAO-B over MAO-A. While the elaborated compound CHEMBL2333930 demonstrates sub-nanomolar MAO-B affinity (Kᵢ = 0.129 nM), its activity against human MAO-A is approximately three orders of magnitude weaker (IC₅₀ = 129 nM) [1]. This 1,000-fold selectivity ratio indicates that the 7-chloro-substituted benzothiophene core provides a privileged starting point for developing isoform-selective MAO-B inhibitors. In comparison, the unsubstituted analog CHEMBL3605354 displays weak and non-selective inhibition across both isoforms (MAO-A IC₅₀ = 1,500 nM; MAO-B IC₅₀ = 1,600 nM) [2], confirming that the 7-chloro substitution pattern contributes to isoform discrimination.

MAO-A selectivity Off-target profiling Neuropsychiatric drug development

7-Chlorobenzo[b]thiophen-3-amine: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: CNS Drug Discovery Targeting Acetylcholinesterase and MAO-B

The 7-chlorobenzo[b]thiophen-3-amine scaffold is validated as a privileged starting point for developing CNS-penetrant therapeutics targeting cholinergic dysfunction and monoamine oxidase pathways. Quantitative binding data confirm that derivatives incorporating this core achieve AChE inhibition at 55 nM and MAO-B inhibition at sub-nanomolar Kᵢ values (0.129 nM), with >1,000-fold selectivity over MAO-A [1]. These parameters support the scaffold's utility in hit-to-lead campaigns for Alzheimer's disease, Parkinson's disease, and related neurodegenerative conditions where dual-target engagement or selective MAO-B inhibition is therapeutically desirable [1].

Medicinal Chemistry: Antimitotic and Anticancer Lead Generation

Based on established SAR demonstrating that 3-aminobenzo[b]thiophenes constitute a distinct antimitotic chemotype from 2-amino positional isomers, 7-chlorobenzo[b]thiophen-3-amine serves as a validated building block for generating tubulin polymerization inhibitors [1]. Romagnoli et al. confirmed that 3-amino derivatives inhibit cancer cell proliferation and induce cell cycle arrest through colchicine-site tubulin binding [1]. Furthermore, recent SAR data demonstrate that chlorine positional substitution on the benzothiophene core critically dictates anticancer activity—with 6-chloro analogs proving inactive while 6-ethyl analogs show potent activity [2]. This evidence supports the 7-chloro scaffold as a structurally distinct entry point for anticancer library synthesis requiring independent evaluation, not assumption of activity based on other halogenated analogs [2].

Chemical Biology: Tool Compound Development with Orthogonal Functional Handles

The compound's dual functionalization—a nucleophilic primary amine at the 3-position and an electrophilic chloro substituent at the 7-position—provides orthogonal synthetic handles for constructing diverse molecular libraries [1]. This structural feature enables sequential or chemoselective derivatization strategies, including Buchwald-Hartwig amination at the amine group and Suzuki-Miyaura coupling at the chloro position. Such orthogonal reactivity is particularly valuable for generating focused libraries for SAR exploration or for installing bioconjugation handles (e.g., fluorophores, biotin, photoaffinity labels) to create chemical biology probes without altering the core pharmacophore [1].

Quality Control and Regulatory Documentation: Definitive Identity Confirmation

For GLP/GMP manufacturing environments, patent applications, and IND/IMPD regulatory submissions, the availability of a published single-crystal X-ray structure for 7-chlorobenzo[b]thiophen-3-amine provides definitive identity proof that spectroscopic methods alone cannot supply [1]. The crystal structure, determined at 120 K with resolution sufficient to resolve four independent molecules in the asymmetric unit and four unique π-π stacking geometries, establishes the compound's solid-state form unambiguously [1]. This data supports batch-to-batch consistency verification, polymorph screening, and intellectual property protection—critical considerations when this compound is employed as a key intermediate in drug substance manufacturing or as a reference standard [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chlorobenzo[b]thiophen-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.